A Technical Guide to 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8): A Key Building Block for Neurological Drug Discovery
A Technical Guide to 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8): A Key Building Block for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(methylsulfonyl)benzoic acid, a key intermediate in contemporary medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its primary application as a crucial building block in the development of Glycine Transporter 1 (GlyT1) inhibitors for the potential treatment of schizophrenia. This guide is intended to equip researchers with the necessary technical information to effectively synthesize, characterize, and utilize this important molecule in their drug discovery and development programs.
Introduction: The Significance of a Fluorinated Benzoid Acid Derivative
2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS: 247569-56-8) is a substituted aromatic carboxylic acid that has garnered significant attention in the pharmaceutical industry.[1][2] Its unique trifunctional nature, featuring a carboxylic acid, a fluorine atom, and a methylsulfonyl group, makes it a versatile scaffold for the synthesis of complex molecular architectures.[3] The strategic placement of these functional groups allows for a range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.
The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates to their biological targets.[3] The electron-withdrawing nature of both the fluorine and methylsulfonyl groups influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, providing medicinal chemists with valuable handles for molecular design. This guide will provide an in-depth exploration of this compound, from its fundamental properties to its cutting-edge applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of 2-Fluoro-5-(methylsulfonyl)benzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 247569-56-8 | [3] |
| Molecular Formula | C₈H₇FO₄S | [3] |
| Molecular Weight | 218.20 g/mol | [3] |
| IUPAC Name | 2-fluoro-5-(methylsulfonyl)benzoic acid | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95-98% | [4][5] |
| Storage | Store at room temperature in a dry, sealed container | [5] |
Spectroscopic Characterization
While publicly available, detailed spectra are limited, the expected spectroscopic features are outlined below based on the compound's structure. Researchers should confirm the identity and purity of their material using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to the fluorine-proton and proton-proton couplings.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with characteristic C-F couplings), and the methyl carbon of the sulfonyl group.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the S=O stretches of the sulfonyl group (typically two bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).[6][7]
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) or protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound.[8] Fragmentation patterns will be consistent with the loss of functional groups such as the carboxylic acid, methylsulfonyl, and fluorine moieties.
Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid: A Validated Protocol
The synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid can be achieved through a reliable two-step process starting from the commercially available 2-fluoro-5-(methylthio)benzoic acid. This method involves the oxidation of the sulfide to the corresponding sulfone. The causality behind the choice of reagents and conditions is to ensure a high-yielding and clean conversion.
Caption: Synthetic workflow for 2-Fluoro-5-(methylsulfonyl)benzoic acid.
Detailed Experimental Protocol: Oxidation of 2-fluoro-5-(methylthio)benzoic acid
This protocol is based on established methods for the oxidation of aryl sulfides to sulfones.[9]
Materials:
-
2-Fluoro-5-(methylthio)benzoic acid
-
Oxone® (Potassium peroxymonosulfate) or meta-Chloroperoxybenzoic acid (m-CPBA)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-fluoro-5-(methylthio)benzoic acid in a suitable solvent. A mixture of methanol and water (e.g., 1:1 v/v) is commonly used for reactions with Oxone®, while dichloromethane (DCM) is a typical solvent for m-CPBA oxidations.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the oxidation reaction.
-
Addition of Oxidant: Slowly add 2.2 to 2.5 equivalents of the oxidizing agent (Oxone® or m-CPBA) portion-wise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
If using Oxone®: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until a negative starch-iodide paper test is obtained. Remove the methanol under reduced pressure. The resulting aqueous slurry can be filtered to collect the crude product.
-
If using m-CPBA: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Fluoro-5-(methylsulfonyl)benzoic acid as a white to off-white solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and MS, comparing the obtained data with the expected values. The melting point of the purified product should also be determined and compared to literature values.
Applications in Drug Discovery: A Cornerstone for GlyT1 Inhibitors
The primary and most significant application of 2-Fluoro-5-(methylsulfonyl)benzoic acid is as a key building block in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors.[10][11][12]
The Role of GlyT1 in Schizophrenia
Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[13][14] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[1]
GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and availability to NMDA receptors.[15] By inhibiting GlyT1, the extracellular concentration of glycine is increased, leading to enhanced NMDA receptor activation.[13] This offers a promising therapeutic strategy to address the cognitive deficits and negative symptoms of schizophrenia, which are poorly managed by current antipsychotic medications that primarily target the dopamine system.[1]
Caption: Mechanism of action of GlyT1 inhibitors in enhancing NMDA receptor function.
Synthesis of GlyT1 Inhibitors
2-Fluoro-5-(methylsulfonyl)benzoic acid serves as the carboxylic acid component in the amide bond formation step during the synthesis of many GlyT1 inhibitors. A prominent example is the clinical candidate Bitopertin (RG1678).[4][16] The general synthetic approach involves the coupling of the benzoic acid derivative with a suitable amine, often a piperazine derivative, using standard peptide coupling reagents.
Caption: General synthetic scheme for GlyT1 inhibitors.
Safety and Handling
2-Fluoro-5-(methylsulfonyl)benzoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
2-Fluoro-5-(methylsulfonyl)benzoic acid is a valuable and versatile building block in modern drug discovery, particularly in the pursuit of novel treatments for neurological disorders. Its unique structural features and its crucial role in the synthesis of GlyT1 inhibitors underscore its importance in medicinal chemistry. This technical guide provides a solid foundation for researchers to understand and utilize this compound effectively, from its synthesis and characterization to its application in the development of potentially life-changing therapeutics.
References
-
Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work?[Link]
-
Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Progress in Neurobiology, 134, 48-68. [Link]
-
Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. ACS Chemical Neuroscience, 7(4), 435-446. [Link]
-
Patsnap Synapse. (2024, June 25). What are GlyT1 modulators and how do they work?[Link]
-
Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. [Link]
-
ACS Publications. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia. [Link]
-
Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972. [Link]
-
Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. [Link]
-
ResearchGate. Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites. [Link]
-
PrepChem.com. Synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Wolkenberg, S. E., et al. (2009). Discovery of GlyT1 inhibitors with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 19(5), 1492-1495. [Link]
-
Organic Syntheses. fluoromethyl phenyl sulfone. [Link]
-
European Patent Office. Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole - EP 1029855 B1. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
MySkinRecipes. 2-Fluoro-5-(methylthio)benzoicacid. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
Sources
- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 3. CAS 247569-56-8: 2-Fluoro-5-(methylsulfonyl)benzoic acid [cymitquimica.com]
- 4. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. 5-Fluoro-2-(methylsulfonyl)benzoicacid | CymitQuimica [cymitquimica.com]
- 13. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
